5-Allyl-6-methyluracil
Overview
Description
5-Allyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 5-position and a methyl group at the 6-position of the uracil ring. The modifications in its structure confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-6-methyluracil typically involves the alkylation of 6-methyluracil. One common method is the reaction of 6-methyluracil with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products:
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 5-propyl-6-methyluracil.
Substitution: Formation of 5-bromo-6-methyluracil.
Scientific Research Applications
5-Allyl-6-methyluracil has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying pyrimidine chemistry.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to other therapeutic pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-Allyl-6-methyluracil involves its interaction with nucleic acids and enzymes. The compound can mimic natural nucleobases, allowing it to be incorporated into RNA or DNA. This incorporation can disrupt normal cellular processes, leading to potential therapeutic effects. The molecular targets include polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
5-Methyluracil: Lacks the allyl group, making it less reactive in certain chemical reactions.
6-Methyluracil: Lacks the allyl group, affecting its biological activity.
5-Allyl-uracil: Lacks the methyl group, which can influence its chemical stability and reactivity.
Uniqueness: 5-Allyl-6-methyluracil is unique due to the presence of both the allyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHYPGGBFHXFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241632 | |
Record name | Uracil, 5-allyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94815-68-6 | |
Record name | Uracil, 5-allyl-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094815686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 5-allyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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